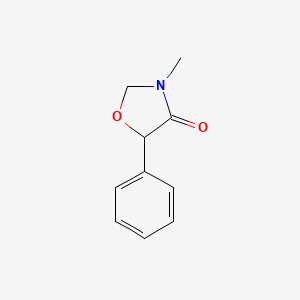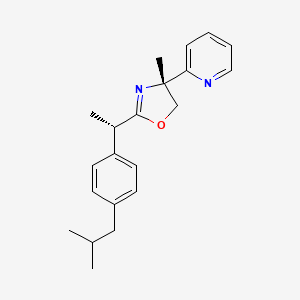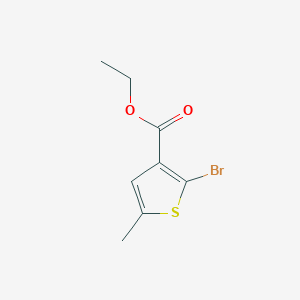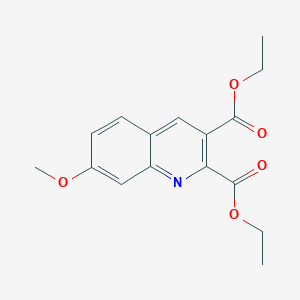![molecular formula C30H42NOP B15207873 1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine is a complex organic compound that features a biphenyl backbone with a dicyclohexylphosphino group and a piperidine ring. This compound is known for its utility in various catalytic processes, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Dicyclohexylphosphino Group: The dicyclohexylphosphino group is introduced via a phosphination reaction, where a suitable phosphine reagent reacts with the biphenyl intermediate.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution reaction where the piperidine ring is attached to the biphenyl backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols.
Scientific Research Applications
1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of complex organic molecules, polymers, and materials science.
Mechanism of Action
The mechanism of action of 1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The molecular targets and pathways involved include:
Transition Metal Catalysis: The compound forms stable complexes with transition metals such as palladium, which then participate in catalytic cycles.
Activation of Substrates: The ligand enhances the reactivity of substrates by stabilizing transition states and intermediates.
Comparison with Similar Compounds
1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine can be compared with other similar compounds, such as:
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Known for its use in asymmetric catalysis due to its P-chiral center.
Methanesulfonato(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II): Utilized in palladium-catalyzed reactions for forming C-C and C-N bonds.
The uniqueness of 1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine lies in its specific structural features and its ability to form highly active catalytic complexes.
Properties
Molecular Formula |
C30H42NOP |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2-methoxy-5-piperidin-1-ylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C30H42NOP/c1-32-29-20-19-24(31-21-11-4-12-22-31)23-28(29)27-17-9-10-18-30(27)33(25-13-5-2-6-14-25)26-15-7-3-8-16-26/h9-10,17-20,23,25-26H,2-8,11-16,21-22H2,1H3 |
InChI Key |
JKVSXTYGUDWKOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCCC2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



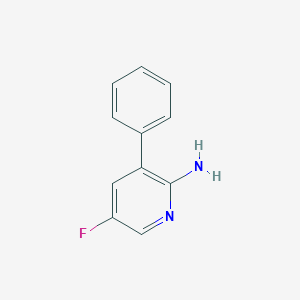
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)




![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
